6-Bromo-2,8-dimethylpyrrolo[1,2-a]pyrazin-1(2H)-one
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Overview
Description
6-Bromo-2,8-dimethylpyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound that belongs to the pyrrolo[1,2-a]pyrazine family This compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 2nd and 8th positions on the pyrrolo[1,2-a]pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,8-dimethylpyrrolo[1,2-a]pyrazin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[1,2-a]pyrazine core.
Methylation: The methyl groups are introduced at the 2nd and 8th positions using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,8-dimethylpyrrolo[1,2-a]pyrazin-1(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Scientific Research Applications
6-Bromo-2,8-dimethylpyrrolo[1,2-a]pyrazin-1(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly in oncology and antimicrobial research.
Material Science: The compound is studied for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 6-Bromo-2,8-dimethylpyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methyl groups play a crucial role in binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to desired biological effects, such as apoptosis in cancer cells or inhibition of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
2,8-Dimethylpyrrolo[1,2-a]pyrazin-1(2H)-one: Lacks the bromine atom, leading to different reactivity and biological activity.
6-Chloro-2,8-dimethylpyrrolo[1,2-a]pyrazin-1(2H)-one: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and applications.
Uniqueness
6-Bromo-2,8-dimethylpyrrolo[1,2-a]pyrazin-1(2H)-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a pharmacophore in drug development. The specific positioning of the methyl groups also contributes to its distinct electronic properties, making it valuable in material science applications.
Biological Activity
6-Bromo-2,8-dimethylpyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its structural features suggest various biological activities, particularly in the realm of cancer therapeutics and gastric acid secretion inhibition. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
- Molecular Formula : C₉H₉BrN₂O
- Molecular Weight : 241.08 g/mol
- CAS Number : 2411228-47-0
- Structure : The compound features a pyrrolo-pyrazine core, which is known for its diverse biological activities.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, particularly focusing on its role as an inhibitor in cancer pathways and its potential therapeutic applications.
Inhibition of PKMYT1
Recent studies have identified the compound as a weak inhibitor of PKMYT1 (a kinase involved in cell cycle regulation). This inhibition is crucial as PKMYT1 regulates CDK1 phosphorylation, which is essential for cell cycle progression. The compound's structure allows for modifications that enhance its potency against PKMYT1:
Compound | R₁ | R₂ | R₃ | IC₅₀ (μM) |
---|---|---|---|---|
19 | H | NH₂ | Me | 0.69 |
20 | H | NH₂ | Et | 4.1 |
22 | Me | H | H | 0.011 |
25 | H | NH₂ | H | 0.012 |
This table illustrates how structural modifications can lead to varying degrees of inhibition potency against PKMYT1 .
Gastric Acid Secretion Inhibition
Another significant biological activity attributed to pyrrolo[1,2-a]pyrazine derivatives, including our compound of interest, is the inhibition of gastric acid secretion. These compounds are proposed to be useful in treating conditions characterized by excessive gastric acid production. The mechanism involves antagonism at specific receptors that regulate gastric secretions .
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of compounds related to this compound:
- Cancer Therapeutics : A study highlighted the efficacy of related compounds in inhibiting tumor growth in xenograft models with CCNE1 amplification. These findings suggest that structural analogs could be developed into effective cancer treatments .
- Structure-Activity Relationship (SAR) : Research focused on optimizing the pharmacokinetic properties and bioavailability of similar compounds through SAR studies. The modifications leading to enhanced activity against specific targets were systematically analyzed .
- Synthesis and Characterization : The synthesis processes for these compounds often involve complex organic reactions that yield high-purity products suitable for biological testing. Microwave-assisted synthesis has been noted as a method that improves efficiency and yield .
Properties
Molecular Formula |
C9H9BrN2O |
---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
6-bromo-2,8-dimethylpyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C9H9BrN2O/c1-6-5-7(10)12-4-3-11(2)9(13)8(6)12/h3-5H,1-2H3 |
InChI Key |
IEKKLORQLCQZJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)N(C=CN2C(=C1)Br)C |
Origin of Product |
United States |
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